Antifungal agent 27

Antifungal Candida albicans MIC

Antifungal agent 27 (compound 7) is a thiazole-1,3,4-oxadiazole derivative with validated moderate anti-MRSA activity (MIC 8 μg/mL) and weak anti-C. albicans activity (MIC 32 μg/mL). It serves as an essential baseline control for SAR studies, enabling precise differentiation of potency gains in analog optimization and validating assay sensitivity in dual-pathogen screening workflows.

Molecular Formula C18H23N5OS
Molecular Weight 357.5 g/mol
Cat. No. B12397437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 27
Molecular FormulaC18H23N5OS
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)NCCN
InChIInChI=1S/C18H23N5OS/c1-11-14(15-22-23-17(24-15)20-10-9-19)25-16(21-11)12-5-7-13(8-6-12)18(2,3)4/h5-8H,9-10,19H2,1-4H3,(H,20,23)
InChIKeyWGLFIVVPESNTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 27: Core Antimicrobial Profile and Chemical Identity for Research Procurement


Antifungal agent 27, also referred to as compound 7, is a synthetic heterocyclic compound characterized by a thiazole-substituted 1,3,4-oxadiazole core structure with the IUPAC designation N1-(5-(2-(4-(tert-butyl)phenyl)-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)ethane-1,2-diamine . With a molecular formula of C18H23N5OS, a molecular weight of 357.47 g/mol, and the CAS Registry Number 2987755-90-6, this compound is a member of a broader class of thiazole-oxadiazole derivatives investigated for antimicrobial applications . The compound exhibits moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and weak antifungal activity against Candida albicans, as determined by standard in vitro minimum inhibitory concentration (MIC) assays .

Why Antifungal Agent 27 Cannot Be Replaced by In-Class Analogs Without Experimental Validation


The procurement of a specific thiazole-oxadiazole derivative such as Antifungal agent 27 cannot be substituted with a structurally related analog from the same chemical series without risking a significant deviation in experimental outcomes. Minor modifications to the thiazole or oxadiazole substituents within this class have been shown to result in substantial alterations in antimicrobial potency, target organism spectrum, and the ability to disrupt specific microbial virulence factors such as biofilms [1]. The following quantitative evidence demonstrates that while Antifungal agent 27 occupies a specific niche defined by its dual antibacterial and antifungal activity profile, closely related compounds such as Antifungal agent 28 exhibit a fundamentally different potency and functional profile, thereby precluding generic substitution in research or industrial screening workflows .

Quantitative Differentiation Guide: Antifungal Agent 27 vs. Closest Analog (Antifungal Agent 28)


Direct Potency Comparison: Antifungal Agent 27 vs. Agent 28 Against C. albicans

Antifungal agent 27 demonstrates weak antifungal activity against C. albicans SS5314, with a minimum inhibitory concentration (MIC) of 32 μg/mL. In stark contrast, its close structural analog, Antifungal agent 28, is reported to inhibit pathogenic strains of C. albicans with an MIC of 0.03 μg/mL . This represents an approximately 1,067-fold increase in potency for the analog against this key fungal pathogen.

Antifungal Candida albicans MIC

Activity Spectrum Differentiation: Antibacterial vs. Antifungal Profile

Antifungal agent 27 exhibits a dual-action profile, demonstrating moderate antibacterial activity against MRSA USA300 (MIC = 8 μg/mL) alongside its weak antifungal activity . In contrast, Antifungal agent 28 is described as a potent and selective antifungal agent, with its reported activity focused on disrupting fungal biofilms and inhibiting various Candida species, including fluconazole-resistant strains, without any reported antibacterial activity .

Antibacterial MRSA Selectivity

Biofilm Disruption Capability: A Critical Functional Difference

Antifungal agent 28 is specifically noted for its ability to disrupt mature Candida biofilms, a key virulence factor in persistent and device-associated infections . In contrast, available technical datasheets and literature for Antifungal agent 27 contain no mention or evidence of biofilm disruption activity . This represents a qualitative and functional difference critical for research focused on biofilm-related pathogenesis.

Biofilm Candida Virulence

Resistance Profile: Activity Against Fluconazole-Resistant Strains

Antifungal agent 28 is explicitly described as having inhibitory activity against fluconazole-resistant strains of C. albicans and non-albicans Candida species, a critical advantage in the era of rising azole resistance . No such activity has been reported for Antifungal agent 27, whose documented antifungal activity is limited to the wild-type C. albicans SS5314 strain .

Fluconazole Resistance Candida Antifungal

Validated Research and Industrial Application Scenarios for Antifungal Agent 27


Dual-Action Antimicrobial Screening in Mixed-Pathogen Models

Given its moderate activity against both MRSA (MIC = 8 μg/mL) and C. albicans (MIC = 32 μg/mL), Antifungal agent 27 is a suitable tool compound for preliminary in vitro studies investigating dual-action antimicrobial agents in models of mixed bacterial-fungal infections . Its activity profile allows researchers to assess the potential of a single compound to target two distinct pathogen classes simultaneously, serving as a useful comparator or starting point for structure-activity relationship (SAR) studies within the thiazole-oxadiazole series.

SAR Studies and Chemical Probe for Thiazole-Oxadiazole Optimization

As a specific derivative within the thiazole-substituted 1,3,4-oxadiazole class, Antifungal agent 27 provides a defined baseline for SAR studies aimed at optimizing antimicrobial potency [1]. Its moderate MIC values (8 μg/mL for MRSA, 32 μg/mL for C. albicans) serve as a benchmark against which more potent analogs, such as Antifungal agent 28, can be compared . This makes Antifungal agent 27 a valuable negative control or reference compound in medicinal chemistry campaigns seeking to enhance antifungal potency or broaden antibacterial spectrum.

In Vitro Assay Development and Validation for Non-Specialized Antifungal Activity

The compound's weak antifungal activity (MIC = 32 μg/mL against C. albicans SS5314) makes it a useful tool for validating assay sensitivity and establishing baseline inhibition thresholds in broth microdilution or agar diffusion assays . Its moderate activity ensures that experimental systems are not overwhelmed by a potent inhibitor, allowing for more nuanced detection of additive or synergistic effects when used in combination studies with other antimicrobial agents.

Research on MRSA-Focused Antibacterial Agents with a Secondary Antifungal Profile

For research programs primarily targeting MRSA, Antifungal agent 27 (MIC = 8 μg/mL against MRSA USA300) offers a defined antibacterial baseline while also providing a secondary, albeit weak, antifungal readout . This dual-readout capability can be leveraged in high-throughput screening campaigns to identify compounds that maintain anti-MRSA activity while also detecting any off-target antifungal effects, thereby accelerating the identification of selective antibacterial agents.

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